molecular formula C8H10N2O2 B13004084 Methyl 2-(2-iminopyridin-1(2H)-yl)acetate

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate

Cat. No.: B13004084
M. Wt: 166.18 g/mol
InChI Key: VHJKVUVHYLPRIS-UHFFFAOYSA-N
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Description

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate is a heterocyclic compound that features a pyridine ring with an imino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate typically involves the reaction of 2-aminopyridine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form a nitro group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate.

    Imidazo[1,2-a]pyridine: A related heterocyclic compound with similar structural features.

    Pyridine derivatives: Compounds with a pyridine ring and various functional groups.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2-(2-iminopyridin-1-yl)acetate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-10-5-3-2-4-7(10)9/h2-5,9H,6H2,1H3

InChI Key

VHJKVUVHYLPRIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC=CC1=N

Origin of Product

United States

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